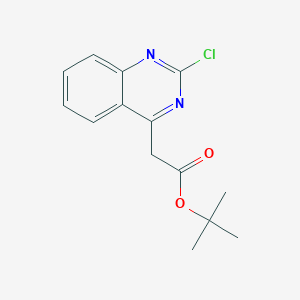
4-Cyclopropyl-1-fluoro-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-1-fluoro-2-methoxybenzene is an organic compound with the molecular formula C10H11FO. It is a derivative of benzene, where the benzene ring is substituted with a cyclopropyl group, a fluorine atom, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1-fluoro-2-methoxybenzene can be achieved through several methods. One common approach involves the use of electrophilic aromatic substitution reactions. For instance, starting with 4-fluoro-2-methoxybenzene, a cyclopropyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopropyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropyl-1-fluoro-2-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluorine atom can be replaced by hydrogen through catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-cyclopropyl-2-methoxybenzaldehyde or 4-cyclopropyl-2-methoxybenzoic acid.
Reduction: Formation of 4-cyclopropyl-2-methoxybenzene.
Substitution: Formation of 4-cyclopropyl-2-methoxybenzenes with various substituents replacing the fluorine atom.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-1-fluoro-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-1-fluoro-2-methoxybenzene involves its interaction with various molecular targets. The presence of the fluorine atom and methoxy group can influence its reactivity and binding affinity to specific enzymes or receptors. The cyclopropyl group can introduce steric hindrance, affecting the compound’s overall conformation and interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclopropyl-1-fluoro-2-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Cyclopropyl-1-chloro-2-methoxybenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
4-Cyclopropyl-1-fluoro-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
4-Cyclopropyl-1-fluoro-2-methoxybenzene is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxy group can influence its solubility and interaction with other molecules.
Propiedades
Fórmula molecular |
C10H11FO |
|---|---|
Peso molecular |
166.19 g/mol |
Nombre IUPAC |
4-cyclopropyl-1-fluoro-2-methoxybenzene |
InChI |
InChI=1S/C10H11FO/c1-12-10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3H2,1H3 |
Clave InChI |
GVAZIVUUKZRYGH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705512.png)

![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide](/img/structure/B13705517.png)










